2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride
Description
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride is a substituted phenoxyethylamine derivative with the molecular formula C₁₀H₁₅Cl₂NO (free base: C₁₀H₁₄ClNO) and a molecular weight of 237.14 g/mol (calculated). The compound features a 4-chloro-2,6-dimethylphenyl group linked via an oxygen atom to an ethylamine backbone, which is protonated as a hydrochloride salt.
Properties
Molecular Formula |
C10H15Cl2NO |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7-5-9(11)6-8(2)10(7)13-4-3-12;/h5-6H,3-4,12H2,1-2H3;1H |
InChI Key |
FFDQYTKQVFWKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN)C)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,6-dimethylphenol and 2-chloroethanamine.
Ether Formation: The phenol is reacted with 2-chloroethanamine in the presence of a base, such as sodium hydroxide, to form the ether linkage.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of the corresponding dechlorinated amine.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride with key analogs, highlighting differences in substituents, linker type, and molecular properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Linker Type |
|---|---|---|---|---|
| 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine HCl | C₁₀H₁₅Cl₂NO | 237.14 | 4-Cl, 2,6-CH₃ | Phenoxyethylamine |
| 2C-C HCl (4-Chloro-2,5-dimethoxyphenethylamine HCl) | C₁₀H₁₅ClNO₂ | 232.69 | 4-Cl, 2,5-OCH₃ | Phenethylamine |
| 2-(3,5-Dichlorophenoxy)ethan-1-amine HCl | C₈H₁₀Cl₃NO | 242.53 | 3,5-Cl | Phenoxyethylamine |
| 25C-NBOMe HCl | C₁₇H₂₀ClNO₃ | 321.80 | 4-Cl, 2,5-OCH₃, N-methoxybenzyl | Phenethylamine |
Key Observations :
- Methyl groups at positions 2 and 6 (target compound) increase steric bulk and lipophilicity, which may improve metabolic stability but reduce solubility compared to methoxy-substituted analogs like 2C-C HCl .
- Linker Type: The phenoxyethylamine linker (target compound) introduces an oxygen atom, increasing polarity and reducing blood-brain barrier penetration relative to direct phenethylamine linkers (e.g., 2C-C HCl) .
- Molecular Weight :
- The target compound (237.14 g/mol) is lighter than the NBOMe derivative 25C-NBOMe HCl (321.80 g/mol), which includes a bulky N-methoxybenzyl group critical for high receptor potency .
Biological Activity
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride is a phenoxyalkylamine compound with significant potential in medicinal chemistry. Its chemical structure includes a phenoxy group substituted with chlorine and methyl groups, linked to an ethanamine moiety. This compound is known for its diverse biological activities, particularly in the realms of neuropharmacology and pain management.
- Molecular Formula : C10H12ClN·HCl
- Molecular Weight : 203.67 g/mol
- Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating various biological assays.
Research indicates that compounds similar to 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride exhibit significant interactions with neurotransmitter systems. The primary mechanisms of action appear to involve:
- Sigma Receptor Modulation : Interaction with sigma receptors, which are implicated in pain modulation and neuroprotection.
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, influencing various biochemical pathways.
Anticonvulsant Effects
Studies have shown that phenoxyalkylamines can modulate seizure thresholds. For instance, derivatives of this compound have been evaluated for their anticonvulsant properties, demonstrating efficacy in animal models of epilepsy.
Analgesic Properties
The analgesic effects are attributed to the compound's ability to interact with pain perception pathways. The modulation of neurotransmitters involved in pain signaling contributes to its potential as a therapeutic agent for pain management.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and mechanisms of 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride.
Table 1: Summary of Biological Activity Studies
Synthesis and Derivatives
The synthesis typically involves multi-step reactions starting from 4-chloro-2,6-dimethylphenol. Variations in the synthetic pathway can yield different derivatives with potentially enhanced biological activities.
Table 2: Comparison of Structural Analogues
| Compound Name | Structure Feature | Activity Level |
|---|---|---|
| 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride | Base compound | High |
| 4-(Chloro)-N,N-dimethylbenzamide | Methyl substitution | Moderate |
| 3-(Chloro)-phenyl-N-methylamine | Altered phenyl group | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
